molecular formula C19H23N3O4S B2976901 N-(2,3-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251694-23-1

N-(2,3-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2976901
CAS No.: 1251694-23-1
M. Wt: 389.47
InChI Key: HEWQKFORTTYDHP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule of interest in early-stage pharmacological and biochemical research. This compound features a complex structure combining a 2,3-dimethylaniline group, a dihydropyridinone core, and a pyrrolidine sulfonamide moiety. Such a hybrid structure is often designed for targeting enzyme active sites, particularly those amenable to recognition by both aromatic and heterocyclic systems, with the sulfonamide group potentially acting as a key pharmacophore . While specific biological data for this exact molecule may be limited, its molecular architecture suggests potential utility as a building block in medicinal chemistry or as a candidate in high-throughput screening campaigns to identify novel bioactive agents. Research into structurally related compounds containing acetamide linkages and dimethylphenyl groups has shown a range of biological activities in models, underscoring the research value of this chemical class . Similarly, the presence of a sulfonamide group is a common feature in many enzyme inhibitors, making this compound a relevant subject for research in enzymology and inhibitor design . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-7-5-8-16(15(14)2)20-18(23)13-21-10-6-9-17(19(21)24)27(25,26)22-11-3-4-12-22/h5-10H,3-4,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWQKFORTTYDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C19H23N3O4S
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidine sulfonyl group and the dihydropyridinyl acetamide moiety suggests that it may modulate various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi.

Compound Activity Target Organism EC50 (µg/mL)
Compound AAntibacterialE. coli0.85
Compound BAntifungalA. solani2.29

Neuroprotective Effects

A notable study on related compounds demonstrated their ability to enhance cognitive functions in rat models. Specifically, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide showed improvements in learning and memory in electroconvulsive shock-induced amnesia models. This suggests that this compound may possess similar neuroprotective properties.

Study on Learning and Memory Enhancement

In a controlled experiment involving various rat models, the compound was administered prior to training trials. Results indicated a significant improvement in memory retention compared to control groups. The study highlighted the potential of this compound as a cognitive enhancer.

Antimicrobial Efficacy Evaluation

A series of in vitro tests were conducted to assess the antimicrobial efficacy of derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several analogs, including acetamide-linked heterocycles and aromatic substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Physicochemical Data Notable Features
Target Compound 1,2-dihydropyridin-2-one 2,3-dimethylphenyl, pyrrolidine sulfonyl N/A* Sulfonamide group enhances polarity
(R/S)-N-[(stereoisomers)...phenoxy)acetamido]...tetrahydropyrimidinyl butanamide Tetrahydropyrimidin-2-one 2,6-dimethylphenoxy, stereochemical variants N/A Stereochemistry impacts binding affinity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one Dichlorophenyl, thioether (SCH2) Yield: 80%; mp: 230°C; NMR δ 10.10 (NHCO) Thioether linkage improves lipophilicity
N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol Pyrazol-3-one Naphthalene diol, methyl-phenyl Crystallographic data reported Co-crystal with naphthalene diol

Substituent Effects on Physicochemical Properties

  • Aromatic Substituents: The 2,3-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the 2,6-dimethylphenoxy group in (enhanced steric hindrance) and the electron-withdrawing dichlorophenyl group in (higher polarity) .
  • Heterocyclic Modifications: The dihydropyridinone core in the target compound differs from the dihydropyrimidinone () and pyrazolone () scaffolds. The pyrrolidine sulfonyl group introduces a rigid, polar moiety absent in analogs with thioether () or naphthalene diol () substituents .

Spectroscopic and Analytical Comparisons

  • NMR Shifts: The NHCO proton in ’s dichlorophenyl analog resonates at δ 10.10 ppm, typical for amide protons in electron-deficient environments.
  • Elemental Analysis : ’s compound shows high purity (C: 45.29% vs. calculated 45.36%), suggesting reliable synthetic protocols. Similar precision is expected for the target compound if synthesized under controlled conditions .

Stereochemical and Crystallographic Considerations

  • The stereoisomers in (e.g., R/S configurations) underscore the importance of chirality in biological activity. While the target compound’s stereochemical details are unspecified, its pyrrolidine sulfonyl group could adopt distinct conformations affecting target binding .

Key Differentiators and Implications

  • Pyrrolidine Sulfonyl vs.
  • 2,3-Dimethylphenyl vs. Dichlorophenyl : The methyl groups may reduce toxicity risks compared to chlorine substituents, which are associated with metabolic challenges in some drug candidates .
  • Dihydropyridinone vs.

Q & A

Q. What are the optimal synthetic routes and critical characterization techniques for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridine ring formation : Start with a substituted pyridine precursor. Introduce functional groups (e.g., sulfonyl) via nucleophilic substitution .

Acetamide coupling : Use coupling reagents like EDCI to attach the acetamide moiety to the pyridine core under basic conditions .

Purification : Employ column chromatography or crystallization for high purity (>95%) .

Q. Key characterization methods :

  • 1H NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (C, N, S) to confirm molecular integrity .
  • Mass spectrometry (e.g., [M+H]+ ion peaks) for molecular weight validation .

Q. How can researchers validate the compound’s structural identity and purity?

Methodological Answer:

  • Spectroscopic validation : Compare experimental NMR data (e.g., DMSO-d6 solvent peaks, coupling constants) with computational predictions .
  • Elemental analysis : Match observed C, N, and S percentages to theoretical values (e.g., C: 45.29% observed vs. 45.36% calculated) .
  • HPLC/LC-MS : Monitor purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodological Answer:

  • Structural modifications : Systematically alter substituents (e.g., pyrrolidine-sulfonyl group, dimethylphenyl moiety) and test biological activity (e.g., enzyme inhibition, cytotoxicity) .
  • In vitro assays : Use dose-response curves (e.g., IC50 values) to quantify potency against targets like kinases or receptors .
  • Control groups : Include analogs lacking specific groups (e.g., sulfonyl) to isolate functional contributions .

Q. What mechanistic approaches are suitable for studying its interaction with biological targets?

Methodological Answer:

  • Enzyme kinetics : Measure substrate turnover rates in the presence/absence of the compound to assess inhibition .
  • Molecular docking : Use software like AutoDock to predict binding modes with targets (e.g., ATP-binding pockets) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) in real-time .

Q. How can crystallographic data resolve structural ambiguities or conformational dynamics?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and torsional conformations (e.g., dihedral angles of the pyrrolidine-sulfonyl group) .
  • Data refinement : Use programs like SHELXL to optimize structural models (R factor <0.05) .
  • Comparative analysis : Overlay crystal structures with computational models to validate accuracy .

Q. How should researchers address contradictions in synthetic yields or analytical data?

Methodological Answer:

  • Reaction replication : Standardize conditions (e.g., solvent, temperature) to minimize variability .
  • Cross-validation : Use complementary techniques (e.g., IR spectroscopy alongside NMR) to confirm functional groups .
  • Statistical analysis : Apply t-tests or ANOVA to assess significance of yield discrepancies (e.g., 80% vs. literature-reported 75%) .

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